
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate is a compound that combines a piperidine derivative with a dihydroxysuccinate moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while dihydroxysuccinate is often used in various chemical reactions due to its functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as amines and ketones.
Introduction of Trimethyl Groups: Methylation reactions are carried out using methylating agents like methyl iodide under basic conditions.
Coupling with Dihydroxysuccinate: The final step involves coupling the piperidine derivative with dihydroxysuccinate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in the central nervous system.
Pathways Involved: Modulation of neurotransmitter release and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl derivatives.
Sofosbuvir: A nucleotide analog inhibitor used in antiviral therapy.
Uniqueness
(S)-1,3,3-Trimethylpiperidin-4-amine (2R,3R)-2,3-dihydroxysuccinate is unique due to its combined piperidine and dihydroxysuccinate structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H24N2O6 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4S)-1,3,3-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2.C4H6O6/c1-8(2)6-10(3)5-4-7(8)9;5-1(3(7)8)2(6)4(9)10/h7H,4-6,9H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 |
Clé InChI |
KNXWLHUQJODMSC-QXJKSQRWSA-N |
SMILES isomérique |
CC1(CN(CC[C@@H]1N)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1(CN(CCC1N)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


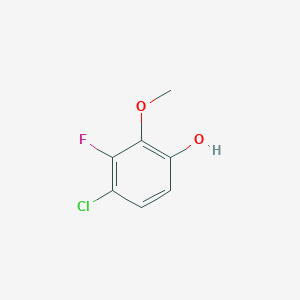
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
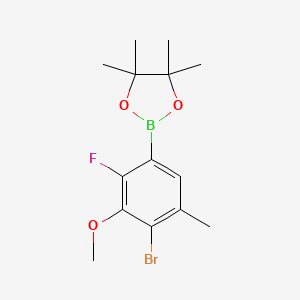
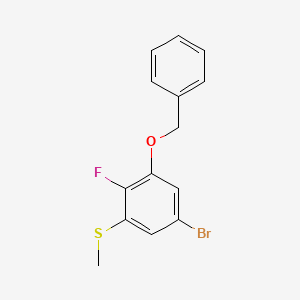
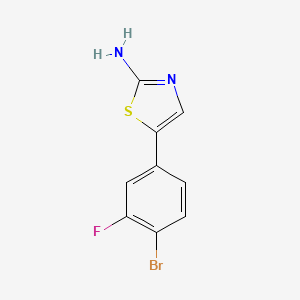
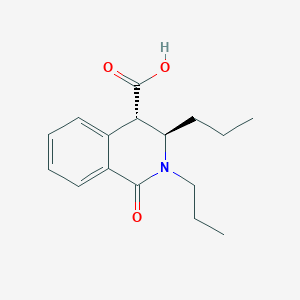
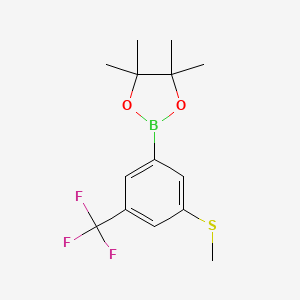
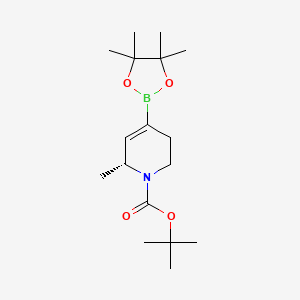
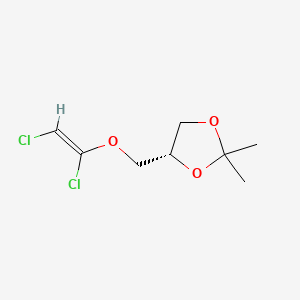
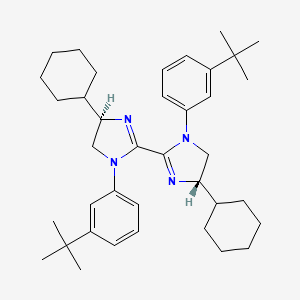
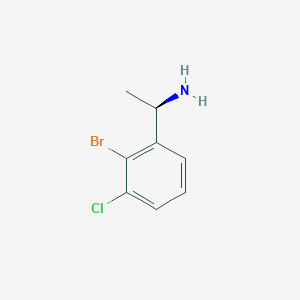
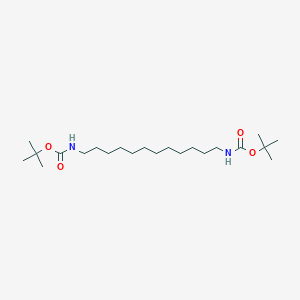
![(3AR,6S,7AR)-N-(Pyrazin-2-YL)octahydrofuro[3,2-B]pyridine-6-carboxamide hydrochloride](/img/structure/B14027996.png)
